molecular formula C11H12O B1296240 4,7-Dimethyl-1-indanone CAS No. 5037-60-5

4,7-Dimethyl-1-indanone

Cat. No. B1296240
Key on ui cas rn: 5037-60-5
M. Wt: 160.21 g/mol
InChI Key: GCZQTQUHBZZQAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06391991B1

Procedure details

180 mL CH2Cl2 and 36 g anhydrous AlCl3 (Carlo Erba) were charged in a 3-neck 0.5-L round bottomed flask equipped with magnetic stirring bar, 250-ml dropping funnel, thermometer and reflux condenser. A solution containing 31 ml p-xylene and 21 ml acryloylchloride (Aldrich) in 100 ml CH2Cl2 was placed in the dropping funnel. This solution was added dropwise over 4 hours to the flask, the content of which was kept under stirring at the temperature of 0° C. with a bath of water and ice. Evolution of HCl was observed and the reaction mixture turned dark brick-red. After addition was complete, the mixture was allowed to warm to room temperature and stirring was continued overnight (18 hours). The reaction mixture was poured in a flask containing 250 g ice and 250 ml HCl 37%, the organic phase was separated and the acqueous phase was extracted with Et2O (3 times). All organic fractions were combined and washed with saturated aqueous NaHCO3 and water, dried with Na2SO4, filtered and the solvent was removed in vacuo. 38.25 g of light yellow-orange oil were obtained. This product was used without any further purification.
Quantity
31 mL
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
250 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Name
Quantity
36 g
Type
reactant
Reaction Step Four
Quantity
180 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].[CH3:5][C:6]1[CH:7]=[CH:8][C:9]([CH3:12])=[CH:10][CH:11]=1.[C:13](Cl)(=[O:16])[CH:14]=[CH2:15].Cl>C(Cl)Cl.O>[CH3:5][C:6]1[CH:11]=[CH:10][C:9]([CH3:12])=[C:8]2[C:7]=1[CH2:15][CH2:14][C:13]2=[O:16] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
31 mL
Type
reactant
Smiles
CC=1C=CC(=CC1)C
Name
Quantity
21 mL
Type
reactant
Smiles
C(C=C)(=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
ice
Quantity
250 g
Type
reactant
Smiles
Name
Quantity
250 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
36 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
180 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with magnetic stirring bar
TEMPERATURE
Type
TEMPERATURE
Details
thermometer and reflux condenser
ADDITION
Type
ADDITION
Details
This solution was added dropwise over 4 hours to the flask
Duration
4 h
ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
(18 hours)
Duration
18 h
ADDITION
Type
ADDITION
Details
The reaction mixture was poured in a flask
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the acqueous phase was extracted with Et2O (3 times)
WASH
Type
WASH
Details
washed with saturated aqueous NaHCO3 and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
38.25 g of light yellow-orange oil were obtained
CUSTOM
Type
CUSTOM
Details
This product was used without any further purification

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CC1=C2CCC(C2=C(C=C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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